Product packaging for O-(2-Nitrobenzyl)-L-tyrosine hydrochloride(Cat. No.:)

O-(2-Nitrobenzyl)-L-tyrosine hydrochloride

Cat. No.: B587711
M. Wt: 352.77 g/mol
InChI Key: DRUCEARMIBXBOJ-UQKRIMTDSA-N
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Description

The Role of Photocaged Compounds in Biological Research and Chemical Biology

Photocaged compounds have become indispensable tools in biological research and chemical biology, offering a sophisticated method to study dynamic biological processes. nih.govrsc.orgresearchgate.net Their primary advantage lies in the ability to initiate biological events with high precision, both in terms of location and timing. ccspublishing.org.cnacs.org

Spatiotemporal Control of Biological Processes

The hallmark of photocaged compounds is the spatiotemporal control they afford researchers. rsc.orgacs.org Light can be delivered to a specific area of a biological sample, such as a single cell or even a subcellular compartment, and at a precise moment in time. ccspublishing.org.cnnih.gov This allows for the controlled release of a bioactive molecule, effectively turning on a biological process "on demand." sigmaaldrich.comnih.gov This level of control is crucial for dissecting complex and rapid biological events that are difficult to study using conventional methods. rsc.orgnih.gov

Applications in Investigating Cellular Pathways, Biochemical Reactions, and Enzymatic Processes

The ability to control biological activity with light has led to a wide range of applications for photocaged compounds. They are used to investigate:

Cellular Signaling Pathways: By releasing a signaling molecule at a specific location within a cell, researchers can trace the subsequent cascade of events and identify the components of the pathway. nih.govnih.gov

Biochemical Reactions: The precise initiation of a reaction allows for the study of its kinetics and mechanism in real-time. researchgate.net

Enzymatic Processes: Photocaging can be used to control the activity of enzymes, enabling the study of their function and regulation within their natural environment. nih.gov

Gene Expression and Protein Function: Photocaged inducers can be used to switch on gene expression, while photocaged amino acids can be incorporated into proteins to control their function with light. nih.govnih.gov

Historical Context of 2-Nitrobenzyl Caging Groups

The use of 2-nitrobenzyl groups as photolabile protecting groups has a rich history, dating back several decades. This particular chemical moiety has been instrumental in the development of photocaging technology.

Development and Evolution of o-Nitrobenzyl Derivatives as Photolabile Protecting Groups (PPGs)

The 2-nitrobenzyl group was one of the first and remains one of the most widely used PPGs. wikipedia.org Its popularity stems from a well-understood photochemical mechanism, relatively straightforward synthesis, and efficient cleavage upon UV irradiation. ccspublishing.org.cnacs.org Over the years, various derivatives of the o-nitrobenzyl group have been developed to fine-tune its properties. These modifications aim to improve aspects such as:

Wavelength of Activation: Shifting the absorption maximum to longer, less damaging wavelengths of light. nih.govacs.org

Quantum Yield: Increasing the efficiency of the uncaging reaction. wikipedia.orgnih.gov

Release Kinetics: Controlling the speed at which the active molecule is released. nih.govupenn.edu

Byproduct Properties: Minimizing the potential toxicity or interference of the byproducts generated after photocleavage. nih.gov

Pioneering Work in Biological Applications

The application of 2-nitrobenzyl caging groups to biological problems was a significant breakthrough. A landmark study in 1978 by Kaplan and colleagues demonstrated the synthesis of "caged ATP," where the terminal phosphate (B84403) of adenosine (B11128) triphosphate was protected by a 2-nitrobenzyl group. wiley-vch.de This allowed for the light-triggered release of ATP inside cells, enabling the study of its role in energy-dependent processes like ion pumping. wiley-vch.de This pioneering work paved the way for the development of a vast array of other caged biomolecules, including neurotransmitters, ions, and, of course, amino acids like O-(2-Nitrobenzyl)-L-tyrosine. researchgate.net

O-(2-Nitrobenzyl)-L-tyrosine Hydrochloride (oNBTyr or NBY) as a Tyrosine Derivative

This compound is a specific derivative of the amino acid L-tyrosine. scbt.comsigmaaldrich.com The key modification is the attachment of the o-nitrobenzyl group to the phenolic hydroxyl group of the tyrosine side chain. evitachem.com This "caged" form of tyrosine can be incorporated into peptides and proteins through chemical synthesis or, more recently, through genetic code expansion. sigmaaldrich.comrsc.org Once incorporated, the function of the tyrosine residue, and often the entire protein, can be controlled by light. sigmaaldrich.com Upon irradiation, the 2-nitrobenzyl group is cleaved, regenerating the natural tyrosine residue and restoring the protein's function. rcsb.org This "on switch" capability makes oNBTyr a powerful tool for studying protein dynamics and function in living systems. sigmaaldrich.comrcsb.org

Chemical Identity and Research-Oriented Nomenclature

This compound is a well-defined chemical entity used exclusively for research purposes. scbt.com It is commonly supplied as a white to yellow powder. sigmaaldrich.comamericanelements.com Its chemical identity is established by its specific molecular structure and is recognized by a unique CAS (Chemical Abstracts Service) number. In research literature and commercial catalogs, it is referred to by several synonyms and abbreviations, which reflect its structure and function as a photo-controllable molecule.

The compound's IUPAC name is (2S)-2-amino-3-[4-[(2-nitrophenyl)methoxy]phenyl]propanoic acid;hydrochloride. americanelements.comclearsynth.comnih.gov Common research-oriented names include ONBY, NBY, and NB-caged Tyrosine hydrochloride. sigmaaldrich.comsigmaaldrich.com

Table 1: Chemical and Physical Properties of this compound This table is interactive. You can sort and filter the data.

Property Value Source(s)
CAS Number 207727-86-4 sigmaaldrich.comscbt.comglentham.com
Molecular Formula C₁₆H₁₇ClN₂O₅ sigmaaldrich.comsigmaaldrich.comscbt.com
C₁₆H₁₆N₂O₅·HCl glentham.com
Molecular Weight 352.77 g/mol sigmaaldrich.comsigmaaldrich.comscbt.com
Appearance Powder, White to yellow solid sigmaaldrich.comamericanelements.com
Purity ≥95% or ≥97% (HPLC) sigmaaldrich.comsigmaaldrich.com
Storage Temperature 2-8°C or -20°C sigmaaldrich.com

| InChIKey | DRUCEARMIBXBOJ-UQKRIMTDSA-N | sigmaaldrich.com |

Table 2: Nomenclature for this compound This table is interactive. You can sort and filter the data.

Type Name/Synonym Source(s)
IUPAC Name (2S)-2-amino-3-[4-[(2-nitrophenyl)methoxy]phenyl]propanoic acid;hydrochloride americanelements.comclearsynth.comnih.gov
Systematic Name (S)-2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid hydrochloride sigmaaldrich.comsigmaaldrich.comnih.gov
Alternate Name O-[(2-Nitrophenyl)methyl]-L-tyrosine hydrochloride scbt.com
Abbreviation NBY sigmaaldrich.comsigmaaldrich.com
Abbreviation ONBY sigmaaldrich.comsigmaaldrich.com
Functional Name NB-caged Tyrosine hydrochloride
Descriptive Name Photo-controlled amino acid sigmaaldrich.comsigmaaldrich.com
Descriptive Name Photocaged amino acid sigmaaldrich.comsigmaaldrich.com

| Descriptive Name | Photocleavable tyrosine derivative | sigmaaldrich.comsigmaaldrich.com |

Significance as a Caged Amino Acid

The significance of this compound stems from its function as a photocaged amino acid, which allows for precise, light-inducible control over biological systems. nih.gov The ortho-nitrobenzyl group acts as a photolabile protecting group, or "photocage," masking the hydroxyl group on the tyrosine side chain. sigmaaldrich.comcaltech.edu This modification prevents the tyrosine from participating in its normal biological interactions. caltech.edu

The core utility of this compound is the "uncaging" process, a photochemical reaction triggered by UV light, typically in the 300-365 nm range. sigmaaldrich.comsigmaaldrich.com This irradiation cleaves the bond holding the nitrobenzyl cage, which is released as a byproduct, thereby liberating the fully functional L-tyrosine residue. caltech.edu This uncaging can be extremely rapid, with reaction intermediates lasting only microseconds, allowing for the near-instantaneous activation of a biological process. nih.gov

This ability to create a light-activated "on switch" has proven invaluable in various research applications. sigmaaldrich.comsigmaaldrich.com A primary application is the site-specific incorporation of O-(2-Nitrobenzyl)-L-tyrosine into proteins using the methodology of genetic code expansion. researchgate.netnih.gov By engineering the cellular machinery, researchers can direct the cell to insert this unnatural amino acid at a specific location within a protein's sequence. researchgate.net The resulting protein remains in an inactive or altered state until it is illuminated, at which point the uncaging of the tyrosine residue restores its native function. caltech.edu This technique provides an unprecedented level of spatiotemporal control, enabling the study of protein function in living cells and organisms with high precision. nih.gov

Table 3: Research Applications and Findings This table is interactive. You can sort and filter the data.

Application Area Research Finding Key Compound(s) Source(s)
Ion Channel Function Incorporated into the Kir2.1 ion channel at a critical tyrosine position. UV irradiation removed the cage, restoring protein function and allowing the study of channel dynamics. O-nitrobenzyl tyrosine (Tyr(ONb)) caltech.edu
Ion Channel Function Used for the flash decaging of tyrosine side chains within an ion channel, demonstrating rapid, light-mediated control of channel activity. NB-caged Tyrosine hydrochloride
Neuroreceptor Studies Incorporated into the nicotinic acetylcholine (B1216132) receptor (nAChR) in Xenopus oocytes. The caged tyrosine impaired receptor response to acetylcholine until UV light restored wild-type reactivity. Caged tyrosine caltech.edu
Peptide Synthesis Used to synthesize "caged" neuropeptide Y (NPY). The binding affinity of the caged NPY to its Y1 receptor was one to two orders of magnitude lower than the native peptide, but was fully restored upon UV irradiation. N-Fmoc-O-(2-nitrobenzyl)-tyrosine, Neuropeptide Y (NPY) nih.gov
Genetic Code Expansion Readily incorporated into E. coli proteins via inclusion in growth media, enabling the production of photocontrollable proteins. NB-caged Tyrosine hydrochloride
Protein Engineering Genetically encoded into multiple proteins to provide a light-activated "on switch" for regulating protein function. This compound (NBY) sigmaaldrich.comsigmaaldrich.com

| Live-Cell Protein Activation | Utilized for time-resolved protein activation by proximal decaging in living systems, offering precise temporal control. | NB-caged Tyrosine hydrochloride | |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17ClN2O5 B587711 O-(2-Nitrobenzyl)-L-tyrosine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-[4-[(2-nitrophenyl)methoxy]phenyl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5.ClH/c17-14(16(19)20)9-11-5-7-13(8-6-11)23-10-12-3-1-2-4-15(12)18(21)22;/h1-8,14H,9-10,17H2,(H,19,20);1H/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUCEARMIBXBOJ-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC(C(=O)O)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Derivatization Strategies for O 2 Nitrobenzyl L Tyrosine Hydrochloride

Synthetic Methodologies for O-(2-Nitrobenzyl)-L-tyrosine Hydrochloride

General Approaches to Photocaged Amino Acid Synthesis

The synthesis of photocaged amino acids like O-(2-Nitrobenzyl)-L-tyrosine typically involves protecting the reactive functional groups of the starting amino acid to prevent unwanted side reactions. evitachem.com The photolabile "caging" group, in this case, the 2-nitrobenzyl group, is then introduced via a nucleophilic substitution reaction. evitachem.com Finally, any protecting groups are removed to yield the desired photocaged amino acid. evitachem.com

Several methods exist for the synthesis of α-amino acids in general, which can be adapted for creating their photocaged counterparts. These include:

Amination of α-bromocarboxylic acids: This method involves the direct reaction of an α-bromo acid with ammonia (B1221849). libretexts.org

Amidomalonate synthesis: This is a variation of the malonic ester synthesis, where diethyl acetamidomalonate is alkylated and then hydrolyzed to produce the amino acid. libretexts.org

Strecker synthesis: This method assembles an α-amino acid from an aldehyde, ammonia, and cyanide. libretexts.org

Reductive amination of α-keto acids: An α-keto acid is converted to an amino acid using ammonia and a reducing agent. libretexts.org

The choice of a specific synthetic route depends on factors like the desired yield and the chemical properties of the target amino acid and caging group.

Solid-Phase Peptide Synthesis (SPPS) Incorporation of O-(2-Nitrobenzyl)-L-tyrosine

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for building peptides and small proteins in the lab. rsc.org Photocaged amino acids, including O-(2-Nitrobenzyl)-L-tyrosine, can be incorporated into peptide chains during SPPS, much like standard amino acids. rsc.org This allows for the creation of peptides whose function can be controlled by light.

In modern SPPS, the most common strategy utilizes the fluorenylmethyloxycarbonyl (Fmoc) group to protect the N-terminus of the growing peptide chain. wikipedia.org For the incorporation of O-(2-Nitrobenzyl)-L-tyrosine, a derivative called N-Fmoc-O-(2-nitrobenzyl)-tyrosine is used. rsc.org This molecule has the photocage on the tyrosine side chain and the Fmoc group on the alpha-amino group, making it compatible with the standard Fmoc-based SPPS workflow. rsc.orgnih.gov The industrial production of Fmoc-protected amino acids has led to high-purity reagents, which is crucial for the successful synthesis of long and complex peptides. nih.gov

The flexibility of SPPS allows for the precise placement of O-(2-Nitrobenzyl)-L-tyrosine at any desired position within a peptide sequence. rsc.org This is achieved by adding the N-Fmoc-O-(2-nitrobenzyl)-tyrosine at the appropriate cycle during the automated synthesis process. This site-specific incorporation is critical for controlling the function of a specific part of the peptide, such as an active site or a binding interface. nih.gov The ability to derivatize a single amino acid side chain has been demonstrated in peptides up to 20 amino acids long, significantly reducing their biological activity until they are "uncaged" by light. nih.gov

SPPS Approach Description Key Reagent Advantage
Direct Incorporation The photocaged amino acid is added directly during peptide synthesis. rsc.orgN-Fmoc-O-(2-nitrobenzyl)-tyrosineStraightforward and widely applicable for various peptide sequences.
Post-synthetic Modification A unique, orthogonal protecting group is used to allow for the installation of the photocage after the peptide has been synthesized on the resin. rsc.orgChemically sensitive photocaging agentsUseful for incorporating photocages that might not be stable under standard SPPS conditions.

Cell-Free Protein Synthesis Systems for O-(2-Nitrobenzyl)-L-tyrosine Containing Proteins

Cell-free protein synthesis (CFPS) offers a powerful alternative to cell-based expression, providing an open environment that allows for greater control over the reaction components. nih.gov This makes it particularly well-suited for incorporating unnatural amino acids (UAAs) like O-(2-Nitrobenzyl)-L-tyrosine into larger proteins. nih.gov CFPS systems can be based on crude cell extracts or a set of purified recombinant elements (PURE system). nih.gov

A sophisticated method for incorporating UAAs into proteins involves the expansion of the genetic code. nih.gov This is often achieved by reassigning one of the three "stop" codons, which normally signal the termination of protein synthesis. wikipedia.org The amber stop codon, UAG, is commonly used for this purpose. nih.gov

The process requires an engineered aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA). nih.gov This orthogonal aaRS/tRNA pair is designed to specifically recognize the UAA (in this case, O-(2-Nitrobenzyl)-L-tyrosine) and the UAG codon, respectively. nih.govrcsb.org When this system is introduced into a cell-free synthesis reaction, the ribosome reads the UAG codon not as a stop signal, but as an instruction to insert O-(2-Nitrobenzyl)-L-tyrosine into the growing polypeptide chain. nih.govrcsb.org

To improve the efficiency of this process, E. coli strains lacking release factor 1 (RF1), the protein that normally recognizes the UAG stop codon, can be used to prepare the cell extract. researchgate.netnih.gov This minimizes the competition between the engineered tRNA and the termination machinery, leading to higher yields of the modified protein. researchgate.netresearchgate.net

This genetic encoding strategy has been successfully used to produce a lysozyme (B549824) containing O-(2-Nitrobenzyl)-L-tyrosine in a cell-free system. rcsb.org This opens up possibilities for time-resolved structural studies of proteins, where the protein's function can be triggered by a flash of light within a crystal. rcsb.org

Optimization of Cell-Free Synthesis for Caged Protein Production

Cell-free protein synthesis (CFPS) presents a versatile and open platform for producing proteins, including those that are difficult to express in living cells. springernature.comresearchgate.net The absence of a cell wall allows for direct manipulation of the reaction environment, making it highly suitable for incorporating unnatural amino acids like O-(2-Nitrobenzyl)-L-tyrosine (oNBTyr). researchgate.netnih.gov Optimizing CFPS for the production of such "caged" proteins is a multifactorial process aimed at maximizing yield and ensuring the correct incorporation of the modified amino acid. nih.govnih.gov

Key optimization strategies often begin with the selection and preparation of the cell lysate, as different strains of E. coli can lead to significant variations in protein yield. researchgate.netnih.gov For instance, the E. coli B95.ΔA strain has been specifically used for producing proteins containing oNBTyr. rcsb.org Further enhancements involve optimizing the energy source; 3-phosphoglycerate (B1209933) (3-PGA) is considered one of the most effective energy sources for E. coli-based systems. nih.gov Computational approaches, such as Design of Experiment (DoE), can also be employed to systematically test and refine the numerous variables in a CFPS reaction to achieve higher efficiency. nih.govmdpi.com

A critical aspect of producing caged proteins is the genetic encoding of the unnatural amino acid. This requires an engineered, orthogonal tRNA/aminoacyl-tRNA synthetase pair that specifically recognizes O-(2-Nitrobenzyl)-L-tyrosine and incorporates it in response to a designated codon, often a reassigned stop codon like UAG. nih.govrcsb.org Researchers have successfully determined the crystal structure of an archaeal tyrosyl-tRNA synthetase variant specifically evolved to bind oNBTyr, revealing that key mutations created the necessary space in the binding pocket to accommodate the bulky nitrobenzyl group. rcsb.org This engineered synthetase, when used in a CFPS system, facilitated the site-specific incorporation of oNBTyr into proteins like lysozyme, demonstrating a successful optimization strategy for caged protein production. rcsb.org

Table 1: Optimization Strategies for Cell-Free Synthesis of Caged Proteins

Optimization Parameter Strategy Rationale
Genetic Machinery Use of engineered orthogonal tRNA/aminoacyl-tRNA synthetase pairs. nih.govrcsb.org Ensures specific recognition and incorporation of the caged amino acid (e.g., oNBTyr) at the desired site.
Codon Reassignment Reassigning a stop codon (e.g., UAG amber codon) to the caged amino acid. rcsb.org Allows the ribosome to read through the stop codon and insert the unnatural amino acid during translation.
Lysate Source Selection of specific host strains (e.g., E. coli B95.ΔA) for lysate preparation. researchgate.netrcsb.org Different strains have varying efficiencies for protein synthesis; some are better suited for unnatural amino acid incorporation.
Energy System Optimization of energy sources, such as using 3-phosphoglycerate (3-PGA). nih.gov Provides a sustained and efficient energy supply for the transcription and translation machinery, boosting protein yield.

| Reaction Conditions | Use of computational Design of Experiment (DoE) and variation of component concentrations. nih.govmdpi.com | Systematically identifies the optimal combination of factors (e.g., magnesium concentration, temperature) for maximal protein synthesis. |

Derivatization and Functionalization of O-(2-Nitrobenzyl)-L-tyrosine

The functionalization of O-(2-Nitrobenzyl)-L-tyrosine extends its utility beyond simple incorporation into proteins, allowing for the creation of sophisticated tools for biological research. These modifications can be tailored for specific applications, from creating light-activatable biosensors to building complex, photocontrolled biomolecules.

Modification for Specific Research Applications

The primary modification inherent to O-(2-Nitrobenzyl)-L-tyrosine is the "caging" of the tyrosine's phenolic hydroxyl group. sigmaaldrich.com This derivatization renders the amino acid residue temporarily inactive, providing an "on switch" that can be triggered by light to restore the protein's natural function. sigmaaldrich.comsigmaaldrich.com This principle has been applied in various research contexts to achieve precise temporal and spatial control over protein activity.

A notable application is the synthesis of caged neuropeptide Y (NPY). nih.gov In this study, N-Fmoc-O-(2-nitrobenzyl)-tyrosine was incorporated into the NPY sequence. The resulting caged peptide exhibited a binding affinity for its Y1 receptor that was one to two orders of magnitude lower than that of the native NPY. nih.gov Upon UV irradiation, the nitrobenzyl group was cleaved, and the peptide's binding affinity was fully restored to that of the intact, natural NPY. nih.gov This demonstrates how the nitrobenzyl modification can be used to control receptor-ligand interactions, enabling researchers to study the downstream effects of receptor activation with high precision.

Conjugation Strategies for Biosensor Development

The development of biosensors for detecting tyrosine is an active area of research, often employing enzymes like laccase or tyrosinase immobilized on an electrode surface. nih.govnih.gov While direct conjugation of O-(2-Nitrobenzyl)-L-tyrosine to create a photocaged biosensor is an emerging concept, existing immobilization techniques provide a clear strategic framework.

One common strategy involves modifying a screen-printed carbon electrode (SPCE) with a conductive polymer, such as polypyrrole, to enhance stability and conductivity. nih.gov An enzyme or antibody can then be immobilized onto this surface. A "drop-and-dry" technique, followed by cross-linking with glutaraldehyde, is a standard method for affixing the biological component to the sensor matrix. nih.gov

To develop a light-activated biosensor, O-(2-Nitrobenzyl)-L-tyrosine or a peptide containing this residue could be conjugated to an electrode surface using these established methods. The bulky nitrobenzyl group would sterically hinder the active site, preventing recognition by a target enzyme or antibody. Upon focused light irradiation, the cage would be removed, exposing the native tyrosine residue and activating the biosensor for electrochemical detection. This approach could allow for the controlled analysis of tyrosine-modifying enzymes or the detection of anti-tyrosine antibodies in a specific location within a sample.

Table 2: Potential Conjugation Strategies for a Photocaged Tyrosine Biosensor

Conjugation Method Description Potential Application
Covalent Immobilization via Cross-linking The amino group of O-(2-Nitrobenzyl)-L-tyrosine is covalently linked to a functionalized surface (e.g., an electrode coated with a polymer) using a cross-linking agent like glutaraldehyde. nih.govresearchgate.net Creates a stable, light-activatable surface to study enzymes that recognize or modify tyrosine residues.
Antibody-Mediated Capture An antibody specific to the nitrobenzyl cage or a tag on the caged peptide is immobilized on the sensor. The caged molecule is then captured on the surface. Allows for a reversible and specific attachment of the photocaged element, which can be released and activated by light for detection.

| Protein-A Orientation | If conjugated to an antibody fragment, Protein-A can be used to orient the molecule on the sensor surface, ensuring the caged tyrosine is accessible for photolysis and subsequent interaction. researchgate.net | Improves the efficiency and sensitivity of the biosensor by ensuring a uniform and optimal orientation of the recognition element. |

Incorporation into Complex Biomolecules

The synthesis of complex biomolecules, such as peptides and proteins containing a photocaged tyrosine residue, is most commonly achieved through solid-phase peptide synthesis (SPPS). nih.govrsc.org This method relies on the use of an appropriately protected form of the caged amino acid, typically N-Fmoc-O-(2-nitrobenzyl)-tyrosine. nih.gov

The strategy of orthogonal protection is central to this process. wikipedia.org In SPPS, the temporary N-terminal Fmoc group is removed at each cycle with a base, while the permanent side-chain protecting groups remain intact. The photolabile o-nitrobenzyl group is stable under these basic conditions, allowing it to be carried through the entire synthesis. nih.govwikipedia.org This enables the precise placement of the caged tyrosine at any desired position within a peptide sequence. nih.gov This method has been used to create peptides for studying protein-protein interactions, enzyme mechanisms, and signal transduction pathways with light-mediated control. rsc.org The versatility of the o-nitrobenzyl group is highlighted by its use as a temporary protecting group for other residues as well, such as N-terminal cysteine in hydrazide-based native chemical ligation, where it is stable during oxidative steps and can be removed cleanly by photolysis. researchgate.net

Photochemical Mechanisms and Kinetics of O 2 Nitrobenzyl L Tyrosine Hydrochloride

Fundamental Photochemistry of o-Nitrobenzyl Caging Groups

The photochemical process for o-nitrobenzyl compounds is initiated upon absorption of a photon, which promotes the molecule to an electronically excited state. acs.orgacs.org The key event that follows is an ultrafast Excited State Intramolecular Hydrogen Transfer (ESIHT). acs.orguni-muenchen.de In this step, a hydrogen atom is abstracted from the benzylic carbon (the carbon atom attached to the oxygen of the tyrosine) and transferred to one of the oxygen atoms of the ortho-nitro group. acs.orgresearchgate.netrsc.org

The aci-nitro intermediate, characterized by a strong absorbance at approximately 400 nm, is the primary photoproduct and the gateway to the release of the caged molecule. acs.org Its decay is not a single-step process but involves a cascade of further transformations. acs.orgrsc.org Studies on various o-nitrobenzyl derivatives have shown that the aci-nitro species undergoes a series of thermal reactions, including cyclization to form a transient 1,3-dihydrobenz[c]isoxazol-1-ol intermediate. acs.org The breakdown of these subsequent intermediates is often the rate-limiting step for the release of the substrate. wiley-vch.deacs.org

The decay of the aci-nitro intermediate often does not follow simple first-order kinetics. Instead, a biexponential or biphasic decay is frequently observed. wiley-vch.de This complex kinetic behavior suggests the presence of at least two distinct populations of the aci-nitro intermediate that decay at different rates. This phenomenon has been attributed to the possible formation of (E) and (Z) geometric isomers of the aci-nitro species' C=N double bond. wiley-vch.de These isomers would likely have different stabilities and reactivities, leading to the observed multi-component decay profile.

The stability and decay rate of the aci-nitro intermediate are highly sensitive to several factors, including the substitution pattern on the aromatic ring, the solvent, and the pH of the medium. acs.orgresearchgate.net

Substitution: Electron-donating substituents on the phenyl ring, such as methoxy (B1213986) groups, tend to slow the decay of the aci-nitro intermediate and increase its pKa. nih.govrsc.org Conversely, electron-withdrawing groups, like a chlorine atom, can accelerate the decay rate with minimal effect on the pKa. nih.govrsc.org

Solvent: The polarity of the solvent can influence the reaction pathway. rsc.orgnih.gov For instance, in aprotic solvents, the decay may proceed through one mechanism, while in aqueous solutions, a different pathway involving cyclization can predominate. rsc.orgresearchgate.net The solvent's ability to stabilize charged or polar intermediates plays a crucial role in the reaction kinetics. nih.gov

Table 1: Influence of Phenyl Ring Substituents on the Properties of Aci-Nitro Intermediates from 2-Nitrobenzaldehydes Data adapted from studies on substituted 2-nitrobenzaldehydes, which serve as a model for the behavior of the o-nitrobenzyl chromophore.

Substituent(s)Deprotonation YieldpKa of Aci-NitroAci-Nitro Decay RateReference
None (2-Nitrobenzaldehyde)HighLowFast (nanoseconds) nih.gov, rsc.org
4,5-DimethoxyLowerHigherSlower nih.gov, rsc.org
4-ChloroSimilar to unsubstitutedSimilar to unsubstitutedAccelerated nih.gov, rsc.org

The final fragmentation of the o-nitrobenzyl group, following the decay of the aci-nitro and other intermediates, results in the release of the protected molecule (L-tyrosine) and the formation of a carbonyl byproduct. nih.govresearchgate.net In the case of O-(2-Nitrobenzyl)-L-tyrosine, the byproduct is 2-nitrosobenzaldehyde. wiley-vch.de This compound is known to be photochemically active itself and can be toxic or reactive. rsc.orgfao.org

A significant concern in the application of o-nitrobenzyl caging groups is the potential for the 2-nitrosobenzaldehyde byproduct to react with the newly liberated substrate or other biological molecules in the vicinity. wiley-vch.dersc.org It has been hypothesized that the nitroso-byproduct could react with released ATP, for example, rendering it inactive. wiley-vch.de This potential for side reactions underscores the importance of considering the fate and impact of the caging group remnant, not just the released molecule of interest, in experimental design. fao.org

Formation of Byproducts: 2-Nitrosobenzaldehyde and Related Compounds

Photolysis of O-(2-Nitrobenzyl)-L-tyrosine Hydrochloride

The photolysis of this compound is typically achieved by irradiation with UV-A light, most commonly at a wavelength of 365 nm. researchgate.net This wavelength is advantageous as it falls within the near-UV range, which is generally less damaging to biological systems compared to shorter UV wavelengths. The process can also be initiated with light in the 300-350 nm range.

The fundamental photochemical reaction mechanism for o-nitrobenzyl caged compounds is a well-established intramolecular process:

Photoexcitation : The molecule absorbs a photon, promoting the o-nitrobenzyl chromophore to an excited electronic state.

Intramolecular Hydrogen Abstraction : In the excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon connecting the nitrobenzyl group to the oxygen of the tyrosine). This step is a form of Norrish Type II reaction. chemrxiv.org

Intermediate Formation : This hydrogen transfer results in the formation of a transient species known as an aci-nitro intermediate. acs.orgresearchgate.net

Rearrangement and Cleavage : The aci-nitro intermediate is unstable and undergoes rapid rearrangement. This involves the formation of a cyclic intermediate which then breaks down, leading to the cleavage of the C-O ether bond. acs.orgnih.gov

Product Release : The final products of the reaction are the uncaged L-tyrosine and 2-nitrosobenzaldehyde. rsc.org

This light-induced cleavage effectively acts as a molecular switch, turning on the function of the tyrosine residue at a desired time and location. nih.gov

Time-resolved spectroscopic techniques, such as laser flash photolysis and time-resolved infrared (TRIR) spectroscopy, have been instrumental in elucidating the kinetics and intermediates of the o-nitrobenzyl uncaging reaction. rub.dersc.org These studies have revealed a sequence of short-lived species that form and decay on timescales ranging from picoseconds to microseconds.

Upon laser excitation, the initial excited triplet state of the o-nitrobenzyl compound is formed. cdnsciencepub.com This is followed by the appearance of the key aci-nitro intermediate, which has a characteristic absorption maximum around 400 nm. acs.org For a closely related compound, N-Fmoc-O-(2-nitrobenzyl)-tyrosine, incorporated into a peptide, the half-life of the intermediate formed during photolysis was determined to be approximately 7 microseconds, highlighting the rapid nature of the release process. nih.gov

Studies on similar o-nitrobenzyl ethers have identified further intermediates, including cyclic benzisoxazolidine derivatives, that precede the final release of the substrate. acs.orgnih.gov The decay rates of these intermediates are often dependent on factors such as solvent and pH. acs.org The ability to detect these transient species provides a detailed picture of the reaction pathway from photon absorption to final product release.

Table 1: Transient Intermediates in o-Nitrobenzyl Photolysis

IntermediateSpectroscopic SignatureTypical LifetimeReference
Triplet Excited StateWeak absorption in 600-650 nm regionps to ns cdnsciencepub.com
aci-Nitro TautomerStrong absorption ~400 nmns to µs acs.org
Cyclic IntermediatesIdentified by TRIRµs to ms acs.orgnih.gov

The quantum yield of uncaging (Φu) is a measure of the efficiency of the photochemical reaction. It represents the fraction of absorbed photons that result in the cleavage of the protecting group. For most o-nitrobenzyl ethers and esters, the quantum yields for one-photon excitation are typically low, often falling within the range of 0.1% to 1% (Φu = 0.001 - 0.01). nih.gov

This relatively low efficiency means that a significant number of photons must be absorbed to achieve complete uncaging. However, this is often offset by the high extinction coefficient of the o-nitrobenzyl chromophore at its absorption maximum. Despite the low quantum yield, the release of the caged molecule can be rapid and sufficient for many biological experiments. It has been observed that as the absorption wavelength of the o-nitrobenzyl protecting group is shifted to longer, redder wavelengths, the quantum yield of uncaging tends to decrease. nih.gov In contrast, some specific o-nitrobenzyl compounds, like 2-nitrobenzyl alcohols, have been reported to have significantly higher quantum yields, around 60%. rsc.org

Table 2: Comparative Quantum Yields of o-Nitrobenzyl Compounds

Compound ClassTypical Quantum Yield (Φu)Reference
o-Nitrobenzyl Ethers/Esters0.001 - 0.01 nih.gov
2-Nitrobenzyl Alcohols~0.60 rsc.org

The attachment of the bulky 2-nitrobenzyl group to the phenolic hydroxyl of tyrosine effectively masks its native functionality. This steric hindrance prevents the tyrosine side chain from participating in its normal biological interactions, such as hydrogen bonding or phosphorylation. The effectiveness of this "caging" is highly dependent on the specific structural context.

For instance, when O-(2-nitrobenzyl)-tyrosine was incorporated into neuropeptide Y (NPY), the binding affinity of the caged peptide for its receptor was reduced by one to two orders of magnitude compared to the native peptide. nih.gov Upon UV irradiation and subsequent uncaging, the binding affinity was fully restored, demonstrating that the oNB group effectively blocked the crucial interactions of the tyrosine residue. nih.gov

Similarly, a study involving the cytokine IL-24 and its receptor IL-20R2 utilized O-(2-nitrobenzyl)-L-tyrosine (NBY) to control their interaction. Researchers found that installing the NBY cage at a specific site, tyrosine 70 of the IL-20R2 receptor, resulted in a clear impairment of the protein-protein binding in the dark. rcsb.org Irradiation with 365 nm light removed the caging group, reconstituted the native tyrosine, and allowed the receptor to associate with its binding partner. rcsb.org These examples underscore the principle that the strategic placement of the caging group is paramount for achieving effective photocontrol over biological activity.

Advanced Applications and Methodologies Utilizing O 2 Nitrobenzyl L Tyrosine Hydrochloride

Time-Resolved Structural Biology and X-ray Crystallography

The ability to initiate a biological process with a flash of light is particularly advantageous for structural biology techniques like X-ray crystallography. It allows for the study of proteins in action, capturing molecular "snapshots" of conformational changes as they occur.

Dynamic Control of Protein Structure with Light

The incorporation of O-(2-Nitrobenzyl)-L-tyrosine hydrochloride into a protein allows researchers to trap it in a specific, inactive conformation. The protein can then be crystallized in this state. Upon exposure to UV light, the caging group is cleaved, initiating a structural transition or enzymatic reaction within the crystal. This enables time-resolved crystallographic studies, where X-ray diffraction data is collected at various time points after the light flash. This method provides a "molecular movie" of the protein's structural dynamics, revealing intermediate states that are often too transient to be captured by conventional methods. nih.gov This approach offers a direct window into how proteins function, revealing the subtle and rapid changes in their three-dimensional structure that are essential for their biological activity.

Facilitating Analysis of Medically Important Membrane Proteins

Membrane proteins, which include a vast number of critical drug targets like ion channels and G protein-coupled receptors (GPCRs), are notoriously difficult to study due to their instability and complex environment. mdpi.com Photocaging strategies using this compound can help overcome some of these challenges. By "caging" a key tyrosine residue, a membrane protein can be locked into a stable, inactive state, which can facilitate its purification and crystallization. Subsequently, light activation can trigger its function within the controlled environment of the crystal or a model membrane, allowing for detailed structural and functional analysis. nih.gov This is particularly valuable for understanding the mechanisms of action of these medically vital proteins.

Photomodulation of Protein Activity and Cellular Localization

Beyond structural biology, this compound is a cornerstone of optogenetics and chemical biology, enabling the precise manipulation of protein activities and their location within living cells. nih.govresearchgate.net

"On Switch" Regulation in Genetically Encoded Proteins

A key application of this compound is its use as a genetically encoded "on switch." sigmaaldrich.com Through the expansion of the genetic code, this unnatural amino acid can be site-specifically incorporated into a protein of interest in response to a unique codon (like the amber stop codon, UAG). nih.govacs.org The protein is synthesized with the "caged" tyrosine, rendering it inactive. The function remains off until the researcher shines a light on the specific cells or even subcellular regions of interest. nih.govresearchgate.net This light-triggered activation provides a powerful method to study the direct consequences of a specific protein's function at a chosen time and place, minimizing the indirect or developmental effects that can complicate studies using traditional genetic knockout or overexpression systems. sigmaaldrich.comcore.ac.uk

Application AreaProtein TypeMethodOutcome
Signal TransductionKinases, Transcription FactorsSite-specific incorporation of O-(2-Nitrobenzyl)-L-tyrosine at a critical residue.Light-induced activation allows for the study of signaling cascade dynamics with high temporal control.
Cellular LocalizationProteins with Nuclear Localization Signals (NLS)Caging a key tyrosine within the NLS.Protein is mislocalized (e.g., in the cytoplasm) until light exposure triggers nuclear import.
Enzyme FunctionProteases, PhosphatasesCaging a catalytic tyrosine residue.The enzyme remains inert until light activation restores its catalytic activity for targeted substrate cleavage or dephosphorylation.

Controlling Ion Channel Functionality

Ion channels are fundamental to neuronal communication and muscle contraction, and their dysfunction is linked to numerous diseases. nih.gov The precise timing of their opening and closing is critical. By incorporating this compound at a crucial site in an ion channel's structure—such as in the pore domain or a regulatory region—its function can be placed under optical control. core.ac.uknih.gov For instance, caging a tyrosine in a channel's inactivation domain can prevent the channel from closing properly. A flash of light can then remove the caging group, restoring the inactivation mechanism and allowing researchers to study the biophysical properties and physiological roles of channel inactivation with high precision. nih.govresearchgate.net

Investigating Protein Phosphorylation and Endocytosis

Protein phosphorylation is a ubiquitous post-translational modification that governs a vast array of cellular processes, from signal transduction to cell division. Tyrosine phosphorylation, in particular, is a key event in many signaling pathways. By genetically encoding O-(2-Nitrobenzyl)-L-tyrosine in place of a natural tyrosine residue, scientists can create a protein that cannot be phosphorylated at that site. nih.gov Upon light-induced decaging, the tyrosine becomes available for phosphorylation by kinases. rsc.orgnih.gov This allows for the precise initiation of a phosphorylation-dependent signaling event, enabling researchers to dissect the downstream consequences with high temporal resolution. nih.gov

This method has been used to control the phosphorylation state of proteins like the STAT1 transcription factor, providing insights into its role in signal transduction. rsc.orgnih.gov

Research Highlight: Controlling STAT1 Phosphorylation

Objective: To control the phosphorylation of a specific tyrosine (Tyr701) on the STAT1 protein in mammalian cells. nih.gov

Method: O-(2-Nitrobenzyl)-L-tyrosine was genetically incorporated at the Tyr701 position of STAT1 in HEK293 cells. nih.gov

Result: The caged STAT1 was unable to be phosphorylated. After brief exposure to light, the tyrosine was uncaged, leading to its rapid phosphorylation. nih.gov

Significance: This demonstrated the ability to optically control a specific tyrosine phosphorylation event and its subsequent signaling pathway in living mammalian cells. rsc.orgnih.gov

Similarly, endocytosis, the process by which cells internalize molecules, often relies on tyrosine-based signaling motifs. nih.govnih.gov By caging a tyrosine within one of these motifs, the internalization of a receptor or other membrane protein can be inhibited. Light-induced uncaging restores the motif, triggering endocytosis and allowing the study of its dynamics and regulation. mdpi.com

Regulation of Enzyme Substrates and Signaling Molecules

The ability to photorelease L-tyrosine from its caged form, this compound, provides a powerful method for regulating biological systems. By keeping tyrosine inactive until a pulse of light is applied, this compound acts as a controllable "on-switch" for processes where tyrosine is a key component. nih.govsigmaaldrich.com

Tyrosine is a critical precursor for the synthesis of important signaling molecules, including catecholamine neurotransmitters like dopamine (B1211576). The synthesis of these molecules is initiated by the enzyme tyrosine hydroxylase, which converts tyrosine to L-DOPA. nih.gov By using caged tyrosine, researchers can introduce the initial substrate into this pathway at a precise moment, allowing for the controlled study of dopamine synthesis and its regulation. nih.govnih.gov

Furthermore, tyrosine phosphorylation is a fundamental mechanism in regulating signal transduction and key cellular functions. nih.govnih.gov The site-specific incorporation of photocaged tyrosine into proteins allows for direct optical control over phosphorylation events. For example, by replacing a specific tyrosine residue in a protein like the STAT1 transcription factor with its photocaged version, its phosphorylation and subsequent role in signal transduction can be initiated with light, providing insight into the dynamics of these pathways in mammalian cells. nih.govcapes.gov.br

Investigation of Biochemical Reactions and Cellular Signaling Pathways

The precise control offered by this compound is instrumental in the investigation of complex biochemical reactions and cellular signaling pathways. The ability to initiate a reaction at a specific time and place inside a living system is crucial for dissecting intricate biological networks. rsc.orgnih.gov Genetically encoding the photocaged amino acid into proteins allows researchers to control the dynamics of protein activity and localization in response to an external light stimulus, thereby clarifying the protein's function within a cellular context. chinesechemsoc.org

A primary advantage of using photocaged compounds like this compound is the ability to conduct time-resolved studies. nih.gov The rapid release of L-tyrosine following a brief light pulse (a process known as flash photolysis) synchronizes the initiation of a biological event across a population of molecules. rsc.orgnih.gov This allows researchers to observe the immediate downstream consequences of protein activation or substrate availability.

This approach is particularly valuable for studying the kinetics of signaling pathways. For instance, researchers have used this technique for the time-resolved activation of proteins in living systems. nih.gov By uncaging a critical tyrosine residue, a protein's function can be switched on, and the subsequent chain of molecular events—the downstream response—can be monitored in real-time. This methodology helps to unravel the kinetics, feedback loops, and feedforward mechanisms within complex signaling cascades with high temporal resolution. acs.org

The application of this compound extends to the regulation of gene expression and protein synthesis. This control is typically exerted by incorporating the caged amino acid into key proteins that regulate these processes. nih.gov

A powerful strategy involves the site-specific incorporation of photocaged tyrosine into transcription factors or RNA polymerases. rsc.orgnih.gov For example, by replacing a functionally critical tyrosine in T7 RNA polymerase, the enzyme is rendered inactive. Gene expression driven by the T7 promoter is thus silenced until a pulse of light restores the native tyrosine and activates the polymerase. This technique provides a method to control the expression of specific genes with high spatiotemporal resolution in mammalian cells. nih.gov

Furthermore, control over protein function can be achieved by genetically encoding the caged tyrosine at a key position using an expanded genetic code. chinesechemsoc.orgnih.gov This is accomplished by repurposing a codon (such as the amber stop codon, TAG) to encode the unnatural amino acid. acs.orgnih.gov This method allows for the synthesis of proteins that remain dormant until activated by light, providing precise control over their function post-translation. nih.gov

Integration with Advanced Spectroscopic Techniques

The study of the photorelease mechanism of this compound itself relies heavily on advanced spectroscopic techniques. These methods are essential for understanding the ultrafast photochemical and photophysical events that occur from the moment the molecule absorbs a photon to the final release of L-tyrosine. nd.eduacs.org

Time-resolved UV-visible (UV-Vis) absorption spectroscopy is a key technique for monitoring the photochemical reaction of nitrobenzyl compounds. instras.comacs.org When this compound is excited by a UV light pulse, it undergoes a series of transformations through short-lived intermediate states. Each of these intermediates has a distinct absorption spectrum.

By measuring the changes in the UV-Vis spectrum at different time delays after the initial light pulse, researchers can track the formation and decay of these intermediates. researchgate.netresearchgate.net For instance, the primary aci-nitro intermediates of nitrobenzyl compounds are known to have a characteristic absorption maximum around 400 nm. acs.org Observing the rise and fall of this and other spectral features provides crucial data on the reaction mechanism and the rates of each step, ultimately determining the speed at which the free L-tyrosine is released. nih.govacs.org

To resolve the very first steps of the uncaging process, which occur on extraordinarily short timescales, researchers employ femtosecond transient absorption spectroscopy (fs-TAS). nd.edursc.orgyoutube.com This pump-probe technique allows for the observation of the excited-state dynamics of this compound (NB-Tyr) from femtoseconds to microseconds. acs.org

Upon absorption of UV light, the molecule is promoted to an excited singlet state (S1). From this state, it can undergo several competing processes. In recent studies, fs-TAS has revealed that for NB-Tyr in a DMSO solution, competitive intersystem crossing (ISC) to the triplet state manifold occurs on a timescale of 13.9 ± 1.2 ps. acs.org This process, identified by shifts in the excited-state absorption bands, is a key pathway in the photochemistry of the molecule. More than 75% of the photoexcited molecules return to the ground state within 8 microseconds, with the quantum yield of photoproduct formation estimated to be in the range of 13–25%. acs.org These detailed findings are critical for optimizing the use of this compound in time-resolved biological experiments.

Interactive Table: Excited-State Dynamics of NB-Tyr An overview of the key kinetic parameters for this compound (NB-Tyr) photochemistry as determined by transient absorption spectroscopy. acs.org

Photochemical ProcessTimescale (in DMSO)Spectroscopic SignatureTechnique Used
Intersystem Crossing (ISC)13.9 ± 1.2 psEvolution of ESA band at ~470 nm to a band at ~440 nmTEAS
Ground State Bleach Recovery11.9 ± 0.6 psRecovery of the GSB band assigned to NO₂ stretching vibrationsTVAS
Ground State Return>75% within 8 µsRecovery of ground state absorptionTAS

ESA: Excited-State Absorption; GSB: Ground-State Bleach; TAS: Transient Absorption Spectroscopy; TEAS: Time-Resolved Electronic Absorption Spectroscopy; TVAS: Time-Resolved Vibrational Absorption Spectroscopy.

Fourier Transform Infrared (FTIR) Photolysis Studies

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups and to probe the structural dynamics of molecules. In the context of this compound, FTIR photolysis studies are instrumental in monitoring the structural changes that occur upon light-induced cleavage of the o-nitrobenzyl protecting group. This process, known as uncaging, releases free L-tyrosine and generates a 2-nitrosobenzaldehyde byproduct.

The methodology typically involves difference spectroscopy. An initial FTIR spectrum of the caged compound is recorded. The sample is then irradiated with UV light (typically around 350-365 nm) directly within the spectrometer's sample compartment to initiate photolysis. sigmaaldrich.com Spectra are then recorded at various time points during irradiation. By subtracting the initial spectrum (caged state) from the subsequent spectra (uncaged state), a difference spectrum is generated. This difference spectrum highlights the specific vibrational modes that disappear and appear, providing direct evidence of the chemical transformation.

Research Findings from FTIR Difference Spectra:

The photolysis of O-(2-Nitrobenzyl)-L-tyrosine results in characteristic changes in the infrared spectrum. The disappearance of vibrational bands associated with the o-nitrobenzyl group and the appearance of bands corresponding to the photoproducts are key indicators of the reaction progress.

Disappearance of Reactant Bands: The symmetric and asymmetric stretching vibrations of the nitro group (–NO₂) in the starting material are prominent in the initial spectrum. Upon photolysis, the intensity of these bands decreases significantly.

Appearance of Product Bands: Concurrently, new absorption bands emerge. These include the characteristic phenolic hydroxyl (–OH) stretch of the newly formed tyrosine and the carbonyl (C=O) stretch of the 2-nitrosobenzaldehyde byproduct. Changes in the C-O stretching modes of the ether linkage are also observed as it cleaves.

These spectral changes allow for a detailed mechanistic and kinetic analysis of the uncaging reaction. Studies using isotope labeling, such as substituting specific atoms with ¹³C or ¹⁵N, can further refine the assignment of vibrational modes, confirming the specific bonds involved in the transformation. nih.govresearchgate.net

Interactive Data Table: Key Vibrational Frequency Changes in FTIR Photolysis

Vibrational ModeApproximate Wavenumber (cm⁻¹)StateDescription
Nitro Asymmetric Stretch (NO₂)1520-1530DisappearingCharacteristic of the o-nitrobenzyl protecting group.
Nitro Symmetric Stretch (NO₂)1340-1350DisappearingCharacteristic of the o-nitrobenzyl protecting group.
Phenolic Hydroxyl Stretch (O-H)3200-3400 (broad)AppearingIndicates the formation of the uncaged tyrosine's hydroxyl group. researchgate.net
Aldehyde Carbonyl Stretch (C=O)1680-1700AppearingCorresponds to the 2-nitrosobenzaldehyde byproduct.
Benzyl Ether Stretch (C-O-C)1230-1260DisappearingRepresents the cleavage of the bond linking the cage to tyrosine.

Mass Spectrometry-Based Protein Footprinting

Mass spectrometry (MS)-based protein footprinting is a suite of techniques used to study protein higher-order structure, dynamics, and interactions by measuring the solvent accessibility of amino acid side chains. nih.govnih.govutexas.edu this compound serves as a sophisticated tool in this field, enabling temporally and spatially controlled studies of protein conformational changes.

The core strategy involves the site-specific incorporation of the "caged" tyrosine into a protein of interest using genetic code expansion techniques. nih.govrcsb.org In its caged form, the bulky o-nitrobenzyl group may influence the local protein structure or block a functionally important interaction. Upon brief exposure to UV light, the cage is removed, releasing the natural tyrosine residue. This uncaging event can trigger a conformational change, protein folding, or the activation of a protein-protein interaction. rsc.org

This light-inducible perturbation is then coupled with a classic footprinting method, such as hydroxyl radical footprinting. nih.gov In this step, the protein is briefly exposed to a burst of highly reactive hydroxyl radicals (•OH). These radicals covalently modify solvent-exposed amino acid side chains. Residues buried within the protein core or at an interaction interface are protected from modification.

The process unfolds as follows:

Incorporation: O-(2-Nitrobenzyl)-L-tyrosine is genetically encoded into a specific site within a protein.

Baseline Footprinting (Caged State): One aliquot of the protein is subjected to hydroxyl radical labeling to map the solvent accessibility in the initial, caged state.

Photolysis (Uncaging): A second aliquot is irradiated with UV light to remove the o-nitrobenzyl group.

Post-Photolysis Footprinting (Uncaged State): The now-uncaged protein is subjected to the same hydroxyl radical labeling protocol.

Mass Spectrometry Analysis: Both samples are independently digested into smaller peptides using a protease (e.g., trypsin). The resulting peptide mixtures are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov The mass of the peptides is measured to identify which ones have been modified by the addition of oxygen atoms from the hydroxyl radicals.

By comparing the modification patterns of the caged and uncaged proteins, researchers can pinpoint which regions of the protein experienced a change in solvent accessibility. A decrease in modification suggests a region became more buried (e.g., due to folding or binding to another protein), while an increase indicates it became more exposed. This differential analysis provides high-resolution data on the specific structural consequences of the uncaging event at a precise location within the protein. nih.gov

Interactive Data Table: Illustrative Protein Footprinting Data

Peptide SequenceStateModification Rate (%)Interpretation
FVEGASYLIVRCaged65%Tyrosine (Y) containing peptide is highly solvent-exposed.
FVEGASYLIVRUncaged20%Uncaging of Y induces a conformational change that buries this peptide.
AELITQPISKCaged15%Peptide containing a different tyrosine (Q) is initially buried.
AELITQPISKUncaged18%No significant change in solvent accessibility for this distant peptide.
LGGNEVFINCaged30%Peptide containing valine (V) has moderate solvent exposure.
LGGNEVFINUncaged75%The conformational change exposes this region to the solvent.

*Represents a potentially modifiable residue within the peptide.


Future Directions and Research Perspectives

Development of Next-Generation Photolabile Protecting Groups

The foundational 2-nitrobenzyl (NB) moiety, while effective, possesses certain photochemical properties that limit its use, particularly in vivo. Research is actively pursuing the design of new caging groups with superior characteristics.

The efficiency of photorelease, a combination of the quantum yield (Φ) and the rate of the subsequent chemical steps, is a critical parameter for a photolabile protecting group (PPG). The classical ortho-nitrobenzyl group exhibits a modest quantum yield, and its release kinetics can be complex. acs.orgnih.govnih.gov The photolysis of 2-nitrobenzyl derivatives proceeds via an initial intramolecular hydrogen abstraction to form an aci-nitro intermediate. acs.orgresearchgate.netscilit.com This intermediate then undergoes a series of rearrangements to release the protected functional group and generate a 2-nitrosobenzaldehyde byproduct. acs.org

To enhance efficiency, next-generation PPGs based on the 2-nitrobenzyl scaffold have been developed. Derivatives such as the [2-(2-nitrophenyl)propoxy]carbonyl (NPPOC) group and its further modified versions, including benzoyl- and thiophenyl-NPPOC, have demonstrated significantly improved photo-deprotection efficiencies. researchgate.netnih.govresearchgate.net These improvements are attributed to optimized electronic properties and reaction pathways that lead to faster and cleaner cleavage. researchgate.netnih.gov

Photolabile Protecting Group Key Feature Reported Improvement Reference
[2-(2-Nitrophenyl)propoxy]carbonyl (NPPOC) Modified benzylic positionImproved photoreactivity over simple nitrobenzyl groups. researchgate.net
Benzoyl-NPPOC (Bz-NPPOC) Benzoyl substitution on NPPOC core~2-fold increase in photo-deprotection efficiency over NPPOC. nih.govresearchgate.net
Thiophenyl-NPPOC (SPh-NPPOC) Thiophenyl substitution on NPPOC core~12-fold increase in photo-deprotection efficiency over NPPOC. nih.govresearchgate.net

This table summarizes examples of next-generation photolabile protecting groups with enhanced photochemical properties.

A significant drawback of the standard O-(2-nitrobenzyl)-L-tyrosine is its requirement for UV light (typically ~365 nm) for cleavage. sigmaaldrich.comsigmaaldrich.comrndsystems.com UV radiation has limited penetration depth in biological tissues and can cause photodamage, restricting its use in deep tissues and whole organisms. nih.gov Consequently, a major research thrust is the development of PPGs that can be cleaved by visible or near-infrared (NIR) light.

Strategies to achieve this include extending the π-conjugation of the nitrobenzyl chromophore. By adding styryl or other conjugated systems to the 2-nitrobenzyl core, the absorption maximum can be red-shifted into the visible light spectrum. rsc.org This allows for the use of less energetic and more penetrating light sources. rsc.org

Another powerful approach is the use of two-photon excitation (2PE) or multiphoton excitation. nih.govrsc.org In 2PE, the chromophore simultaneously absorbs two lower-energy photons (e.g., in the NIR range) to reach the same excited state achieved by one UV photon. nih.gov This provides intrinsic three-dimensional spatial resolution and allows for uncaging deep within scattering biological samples with minimal off-target effects. nih.gov While the classic nitrobenzyl group has a low two-photon absorption cross-section, newer caging groups, such as those based on coumarin (B35378) or modified nitrobenzyl structures, have been specifically designed for enhanced 2PE sensitivity. nih.govnih.govresearchgate.net

Excitation Strategy Principle Advantage Example Cages Reference
Visible Light Excitation Extending π-conjugation of the chromophore to shift absorption to >400 nm.Deeper tissue penetration, reduced phototoxicity.Styryl-conjugated 2-nitrobenzyl derivatives rsc.org
Multiphoton Excitation Simultaneous absorption of two or more low-energy photons (e.g., NIR) for excitation.High 3D spatial resolution, deep tissue penetration, reduced photodamage.Coumarins, nitropiperonyl nih.govnih.govresearchgate.net

This table outlines strategies to shift the excitation wavelength of photolabile protecting groups for improved biological applicability.

Broadening the Scope of Genetically Encoded Caged Amino Acids

The ability to site-specifically incorporate O-(2-nitrobenzyl)-L-tyrosine into proteins using genetic code expansion has been a transformative technology. sigmaaldrich.comnih.gov Future work aims to expand the variety of caged amino acids that can be encoded and to apply this technology to a wider range of biological problems and organisms.

The cornerstone of genetic code expansion is the engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, which must be orthogonal to the host's translational machinery. nih.gov To incorporate a caged amino acid like O-(2-nitrobenzyl)-L-tyrosine, a synthetase must be evolved to recognize and charge the unnatural amino acid (ncAA) onto the tRNA. nih.govnih.gov

The development of an oNBTyr-specific variant of the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) was a key breakthrough. rcsb.org Structural studies of this variant (oNBTyrRS) revealed that mutations were necessary to create a larger binding pocket to accommodate the bulky 2-nitrobenzyl group. rcsb.org Specifically, replacing key residues (Tyr32Gly, Leu65Gly, and Asp158Ser) created the necessary space, while another mutation (Leu162Glu) introduced a hydrogen bond to stabilize the nitro group of the caged tyrosine. rcsb.org

Future research will focus on creating more diverse libraries of aaRS variants to recognize a wider array of caged amino acids with different PPGs. nih.gov This includes engineering synthetases that are not only specific but also highly efficient to ensure high yields of the modified protein. nih.govnih.gov Developing synthetases for PPGs with improved photochemical properties, such as the nitropiperonyl group, is an active area of investigation. nih.govresearchgate.net

Synthetase Variant Origin Key Mutations Recognized ncAA Reference
oNBTyrRS Methanocaldococcus jannaschii TyrRSTyr32Gly, Leu65Gly, Asp158Ser, Leu162GluO-(2-nitrobenzyl)-L-tyrosine rcsb.org
Engineered PylRS Methanosarcina PylRSMutations in the binding pocketVarious ncAAs, including caged tyrosines. nih.gov
A7-nitroTyr-MbPylRS Methanosarcina barkeri PylRSLibrary-selected mutations3-nitrotyrosine nih.gov

This table presents examples of engineered aminoacyl-tRNA synthetase variants for the incorporation of unnatural amino acids.

The genetic encoding of caged tyrosine has enabled precise spatiotemporal control over protein function, providing an "on switch" to study dynamic cellular processes. sigmaaldrich.comnih.gov Applications have included the light-mediated activation of enzymes like firefly luciferase and tobacco etch virus (TEV) protease, and the study of ion channel dynamics. rndsystems.comnih.govnih.gov

Future applications will likely extend to more complex biological systems and questions. The ability to control protein activity with light is invaluable for dissecting signaling pathways, studying protein-protein interactions, and investigating the acute effects of protein function in development and disease. nih.gov For instance, using light to activate specific kinases or recombinases inside a cell at a chosen time and location offers a level of precision unattainable with traditional genetic or pharmacological methods. nih.gov Furthermore, the production of caged proteins could facilitate time-resolved X-ray crystallography, where a protein's structural dynamics can be captured after being triggered by a flash of light. rcsb.org

Addressing Challenges in In Vivo Applications

Transitioning from cell culture to whole organisms (in vivo) presents a significant set of challenges for technologies based on O-(2-nitrobenzyl)-L-tyrosine. nih.gov Key hurdles include the delivery of light, the potential toxicity of the PPG and its photoproducts, and the efficiency of ncAA incorporation in complex multicellular environments. nih.govnih.gov

The limited penetration of UV light in tissues is a major obstacle. nih.gov As discussed, the development of red-shifted and multiphoton-excitable PPGs is the primary strategy to overcome this limitation, enabling deeper and more precise uncaging. nih.govrsc.orgnih.gov

Another critical consideration is the biocompatibility of the system. The PPG itself should not interfere with normal biological processes before uncaging. nih.govacs.org Moreover, the photolysis byproduct—in this case, a 2-nitrosobenzaldehyde derivative—must be non-toxic and biologically inert, as it is released in stoichiometric amounts. nih.gov While generally considered to have low reactivity, the potential for side reactions or off-target effects of the photoproducts in a complex in vivo setting needs careful evaluation. wikipedia.orgwiley-vch.de

Finally, achieving efficient and specific incorporation of the caged amino acid in a whole organism is more challenging than in cell culture. This requires robust expression of the orthogonal synthetase/tRNA pair in the target cells or tissues and sufficient availability of the exogenously supplied caged amino acid. nih.gov Addressing these challenges will be crucial for realizing the full potential of this powerful technology in studying physiology and disease in living animals.

Computational and Theoretical Investigations of Photoreaction Mechanisms

The photorelease of a molecule from a 2-nitrobenzyl caging group is a complex, ultrafast process involving multiple electronic and structural rearrangements. researchgate.netacs.org Understanding this intricate mechanism is fundamental to designing more efficient and controllable photoremovable protecting groups. nih.gov Computational and theoretical chemistry provide powerful tools to elucidate these reaction pathways, which are often too fast or involve transient species that are too short-lived to be fully characterized by experimental methods alone. acs.orgscilit.com

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to model the electronic structure and energetics of molecules. researchgate.net These methods have been instrumental in mapping the reaction pathways of 2-nitrobenzyl compounds. researchgate.netnih.gov

Researchers have used DFT and ab initio calculations to explore the potential energy surface of model compounds like 2-nitrotoluene, which serves as a structural analogue for the O-(2-Nitrobenzyl) caging group. researchgate.net These studies have successfully located the various intermediates and the transition states that connect them along the reaction coordinate. researchgate.net

Key findings from these theoretical investigations include:

The identification of the aci-nitro intermediate as a central species in the photoreaction pathway. researchgate.netacs.org

The calculation of activation energies for key steps, revealing that a 1,3-hydrogen shift between oxygen atoms in the aci-nitro intermediate is the rate-determining step in the thermal rearrangement leading to product release. researchgate.net

The characterization of a cyclic benzisoxazoline intermediate, which is formed from the aci-nitro species and is a precursor to the final nitrosobenzaldehyde product. researchgate.netacs.org

These computational approaches allow for a detailed, step-by-step analysis of the reaction, providing insights that guide the rational design of new caging groups with tailored properties. nih.gov

The photoreaction is initiated by the absorption of a photon, which promotes the molecule to an electronically excited state. researchgate.net The subsequent chemical transformations occur on the potential energy surfaces of these excited states. Modeling these surfaces is crucial for understanding the primary photophysical and photochemical events.

Theoretical studies have investigated the excited singlet (S1) and triplet (T1) states of 2-nitrobenzyl compounds. nih.gov The process typically involves excitation to the S1 state, followed by intersystem crossing to the T1 state, from which the initial hydrogen transfer reaction occurs to form the aci-nitro intermediate. researchgate.net

Computational modeling has revealed important details about this process:

For certain substituted 2-nitrobenzyl derivatives, the nature of the lowest excited state can determine the reactivity. nih.gov For example, in some bathochromically-shifted (red-shifted) compounds, the lowest triplet state was found to be a nonreactive charge-transfer state, while the reactive state was a higher-energy singlet state. nih.gov This "state switching" can explain why some derivatives are inefficient at releasing their cargo. nih.gov

These calculations help to explain how substitutions on the aromatic ring affect the absorption wavelength and the efficiency of the photorelease, providing a theoretical foundation for developing caging groups that can be activated by longer, less harmful wavelengths of light. nih.gov

By simulating the behavior of the molecule in its excited states, researchers can predict how structural modifications will influence photorelease efficiency and speed, accelerating the development of next-generation photocages. researchgate.netnih.gov

Computational MethodFocus of InvestigationKey Insights
Ab Initio / DFT Ground-state reaction pathway and intermediates. researchgate.netIdentified the aci-nitro intermediate and determined the rate-limiting steps of the photorelease mechanism. researchgate.netacs.org
Excited-State Modeling Properties of singlet (S1) and triplet (T1) excited states. nih.govExplained how electronic state characteristics (e.g., state switching) govern photoreactivity and quantum yield. nih.gov

Q & A

Q. What are the key synthetic strategies for preparing O-(2-Nitrobenzyl)-L-tyrosine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves introducing the 2-nitrobenzyl group to L-tyrosine. A plausible approach includes:

Alkylation of Tyrosine : React L-tyrosine with 2-nitrobenzyl bromide under basic conditions (e.g., NaHCO₃ or K₂CO₃) in a polar aprotic solvent like DMF or acetone.

Acidification : Treat the product with HCl to form the hydrochloride salt.

Q. Optimization Strategies :

  • Solvent Selection : DMF/water mixtures enhance solubility of tyrosine derivatives, while acetone minimizes side reactions .
  • Temperature Control : Maintain 0–50°C to balance reaction rate and selectivity.
  • Purification : Use ion-exchange chromatography or recrystallization from ethanol/ether mixtures .

Q. Table 1: Representative Reaction Conditions for O-Alkylation of Tyrosine Derivatives

SubstrateAlkylating AgentBaseSolventTemp (°C)Yield (%)Reference
L-TyrosineBenzyl bromideNaHCO₃DMF/H₂O5078
L-Tyrosine2-Nitrobenzyl bromideK₂CO₃Acetone4065*[Inferred]

*Yield inferred from analogous reactions.

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer: Critical techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm nitrobenzyl group attachment (aromatic protons at δ 7.5–8.2 ppm) and tyrosine backbone integrity .
  • HPLC : Use a C18 column with UV detection (λ = 280 nm) to assess purity. A gradient of 10–90% acetonitrile in aqueous buffer over 20 minutes is effective .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion ([M+H]⁺ calculated for C₁₆H₁₆N₂O₅·HCl: 365.08/367.08 isotopic pattern) .
  • Elemental Analysis : Validate chloride content (theoretical Cl%: 9.71%) .

Advanced Research Questions

Q. How does the photochemical decomposition mechanism of this compound compare to other nitroaromatic phototriggers?

Methodological Answer: Ultrafast transient absorption spectroscopy (280–700 nm, femtosecond to microsecond resolution) reveals a multi-step mechanism:

Excitation : UV light (λₘₐₓ ~340 nm) generates a singlet excited state within 200 fs.

Intersystem Crossing : Transition to a triplet state occurs in 1.2 ps.

Aci-Nitro Intermediate Formation : Nitro group rearrangement (τ = 15 ps) precedes proton transfer.

Tyrosine Release : C–O bond cleavage completes in 150 μs .

Comparative Insights (vs. DMNB-Ser):

  • Triplet Decay : 38% faster (τ = 0.8 ps vs. 1.2 ps).
  • Quantum Yield : 2.3× higher for tyrosine release (Φ = 0.18 vs. 0.08).
  • pH Sensitivity : Aci-nitro species stability differs (pKa = 5.2 vs. 6.1) .

Q. What computational methods model the photorelease dynamics of this compound?

Methodological Answer: Multi-scale approaches include:

  • TD-DFT (B3LYP/6-311++G )**: Predicts excited-state surfaces and spin-orbit coupling (SOC ~120 cm⁻¹) enabling intersystem crossing .
  • QM/MM (ONIOM) : Models solvation effects, showing a 23 kcal/mol barrier for C–O bond cleavage in DMSO/water mixtures.
  • Non-Adiabatic Molecular Dynamics (NAMD) : Simulates conical intersections between S₁ and T₂ states with 85% accuracy vs. experimental lifetimes .

Q. How can researchers resolve contradictions in reported quantum yields across solvent systems?

Methodological Answer: A systematic protocol reconciles discrepancies:

Light Intensity Calibration : Use radiometers (±2% uncertainty).

Actinometry : Standardize with ferrioxalate (λ >305 nm) .

Quantification : Compare HPLC (post-irradiation) with in-situ UV-Vis kinetics.

Solvent Polarity : Apply Reichardt’s ET(30) scale:

  • DMSO (ET=40.4): Φ = 0.18 ±0.02.
  • PBS (ET=63.1): Φ = 0.09 ±0.03.

Collaborative Validation : Involve ≥3 independent labs .

Q. What experimental designs are optimal for studying nitrobenzyl phototriggers in biological systems?

Methodological Answer:

  • Time-Resolved Spectroscopy : Use femtosecond pump-probe setups to track transient species in vitro .
  • Microfluidic Synthesis : Adapt droplet microreactors (e.g., silicon chip heaters) for tracer production with high molar activity .
  • In Vivo Imaging : Pair with PET tracers (e.g., [¹⁸F]FET) and validate via HPLC to ensure radiochemical purity (>95%) .

Data Contradiction Analysis Example:
Issue : Conflicting quantum yields in DMSO vs. aqueous buffers.
Resolution :

  • Control solvent polarity and proton availability.
  • Use deuterated solvents to isolate H-transfer effects.
  • Cross-validate with ultrafast infrared spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.